tert-Butyl (S)-2-(2,6-dichlorophenyl)-5-oxo-3-((S)-1-phenylethyl)imidazolidine-1-carboxylate
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Overview
Description
Tert-Butyl (S)-2-(2,6-dichlorophenyl)-5-oxo-3-((S)-1-phenylethyl)imidazolidine-1-carboxylate is a useful research compound. Its molecular formula is C22H24Cl2N2O3 and its molecular weight is 435.35. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl (S)-2-(2,6-dichlorophenyl)-5-oxo-3-((S)-1-phenylethyl)imidazolidine-1-carboxylate often involves multistep reactions. Starting from commercially available materials, key steps include esterification, amidation, and cyclization under controlled conditions.
Industrial Production Methods: : On an industrial scale, the production employs similar methodologies but with optimizations for yield and purity. Automation and continuous flow synthesis may be used to ensure large-scale manufacturing efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes: : This compound is known to undergo various reactions, such as nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions Used: : Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Conditions vary from ambient temperature for certain substitutions to elevated temperatures for cyclization reactions.
Major Products Formed from These Reactions: : Depending on the reaction, products can range from further oxidized derivatives to reduced forms, with potential for creating intermediate compounds useful in different synthetic applications.
Scientific Research Applications: This compound is valuable in various fields:
Chemistry: : Utilized as a reagent and intermediate in the synthesis of complex molecules.
Biology: : Studied for its interactions with biological macromolecules.
Industry: : Employed in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
Mechanism: : The compound exerts its effects by binding to specific molecular targets, potentially inhibiting or modifying their function. The dichlorophenyl and phenylethyl groups are critical in this interaction.
Molecular Targets and Pathways Involved: : Common targets might include enzymes and receptors, with pathways involving inhibition of specific enzymatic functions or alteration of receptor activity.
Comparison with Similar Compounds
Similar Compounds: : Compounds like tert-Butyl (S)-2-(2,6-dichlorophenyl)-5-oxo-3-((S)-1-phenylethyl)imidazolidine-1-carboxylate include other imidazolidine derivatives with varying substituents.
Uniqueness: : This compound stands out due to its specific substituent groups, which confer unique chemical properties and potential biological activities.
List of Similar Compounds: : Examples include tert-Butyl (S)-2-(2,6-dimethylphenyl)-5-oxo-3-((S)-1-phenylethyl)imidazolidine-1-carboxylate and tert-Butyl (S)-2-(2,4-dichlorophenyl)-5-oxo-3-((S)-1-phenylethyl)imidazolidine-1-carboxylate, each differing in the substituent pattern on the phenyl ring.
There you have it—a solid introduction to this fascinating compound and its many facets. Anything to add or ask?
Properties
IUPAC Name |
tert-butyl (2S)-2-(2,6-dichlorophenyl)-5-oxo-3-[(1S)-1-phenylethyl]imidazolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Cl2N2O3/c1-14(15-9-6-5-7-10-15)25-13-18(27)26(21(28)29-22(2,3)4)20(25)19-16(23)11-8-12-17(19)24/h5-12,14,20H,13H2,1-4H3/t14-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLKOHWHUFSAHU-XOBRGWDASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(=O)N(C2C3=C(C=CC=C3Cl)Cl)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CC(=O)N([C@H]2C3=C(C=CC=C3Cl)Cl)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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